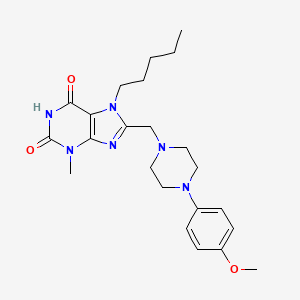

2-(3,5-Dimethyl-pyrazol-1-yl)-3-methyl-butyric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR spectroscopy, and others. Unfortunately, the specific molecular structure analysis for “2-(3,5-Dimethyl-pyrazol-1-yl)-3-methyl-butyric acid” is not available in the retrieved data .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and others. For “this compound”, the molecular formula is C8H12N2O2 and the molecular weight is 168.19300 .科学的研究の応用

Synthesis and Biological Applications

2-(3,5-Dimethyl-pyrazol-1-yl)-3-methyl-butyric acid and its derivatives exhibit a wide range of applications, particularly in the field of synthetic chemistry and biological sciences. One significant application includes the synthesis of pyrimidine linked pyrazole heterocyclics, which exhibit notable insecticidal and antibacterial potential. These compounds have been synthesized using microwave irradiative cyclocondensation and evaluated against Pseudococcidae insects and selected microorganisms, showcasing their potential in pest control and antibacterial applications (Deohate & Palaspagar, 2020).

Corrosion Inhibition

Another significant application area is in the field of corrosion inhibition. Studies have demonstrated the effectiveness of pyridine–pyrazole compounds, including this compound derivatives, as corrosion inhibitors for steel in acidic solutions. These studies, which employed techniques such as weight-loss, potentiodynamic, and EIS measurements, revealed that these compounds can significantly reduce corrosion rates and efficiently adsorb on the metal surface, forming a protective layer and thus mitigating corrosion (Bouklah et al., 2005).

Extraction of Metal Ions

The compound and its derivatives have also been utilized in the extraction of metal ions. Pyridine-based ligands, including this compound derivatives, have been synthesized and employed in the extraction of nickel(II) and copper(II). These studies underline the ligands' ability to coordinate with metal ions, suggesting potential applications in selective metal recovery and purification processes (Pearce et al., 2019).

Polymerization Catalyst

Moreover, this compound derivatives have been utilized as catalysts in vinyl-addition polymerization processes. Research indicates that these compounds, when used in conjunction with metals such as nickel, cobalt, and iron, can catalyze the polymerization of norbornene, leading to polymers with high molecular weights and narrow molecular weight distributions. This application is crucial in the production of specialized polymers with desirable properties (Benade et al., 2011).

Corrosion Inhibitors and Molecular Modeling

The compound's derivatives have also been studied as corrosion inhibitors using experimental and theoretical approaches. One study investigated 2-[Bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-4-[bis-(3,5-dimethyl-pyrazol-1-ylmethyl) carbamoyl]-butyric acid's inhibition efficiency for carbon steel in sulfuric acid. The study provided valuable insights into the relationship between molecular structure and inhibitive effect, highlighting the potential of these compounds in protecting metals from corrosion (Hmamou et al., 2015).

作用機序

特性

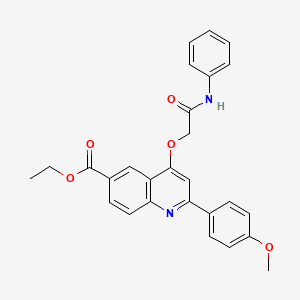

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-6(2)9(10(13)14)12-8(4)5-7(3)11-12/h5-6,9H,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVPFTNOPVBDTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C(C)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2625165.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d]isoxazol-3-yl)acetate](/img/structure/B2625166.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625170.png)

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2625171.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2625172.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)pivalamide](/img/structure/B2625177.png)

![N-(2-(6-((2-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2625179.png)